{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 891449-08-4
VCID: VC21517498
InChI: InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
SMILES: CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3g/mol

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

CAS No.: 891449-08-4

Cat. No.: VC21517498

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3g/mol

* For research use only. Not for human or veterinary use.

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid - 891449-08-4

Specification

CAS No. 891449-08-4
Molecular Formula C18H16N2O4
Molecular Weight 324.3g/mol
IUPAC Name 2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
Standard InChI Key JEFVCYRSHFWKQV-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid features a benzimidazole core with two key functional groups: an acetylphenoxy group attached at the 2-position via a methylene bridge, and an acetic acid moiety linked to the nitrogen at position 1 of the benzimidazole ring. This structural arrangement creates a molecule with multiple reactive sites and potential for hydrogen bonding and other intermolecular interactions.

The compound's structure can be characterized by several key components:

  • The benzimidazole core (a fused benzene and imidazole ring system)

  • A methylene bridge connecting the benzimidazole to the acetylphenoxy group

  • An acetyl group at the para position of the phenoxy ring

  • An acetic acid group attached to one of the nitrogen atoms in the benzimidazole ring

Physical and Chemical Properties

The compound exists as a solid at room temperature with physical and chemical properties that reflect its complex structure. Table 1 summarizes the key properties of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid based on available data.

Table 1: Key Properties of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

PropertyValueReference
CAS Number891449-08-4
Molecular FormulaC18H16N2O4
Molecular Weight324.3 g/mol
Physical StateSolid
SolubilityLikely soluble in polar organic solvents-
ClassificationBenzimidazole derivative
Hazard ClassificationIrritant

Spectroscopic Characteristics

While specific spectroscopic data for {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is limited in the available literature, benzimidazole compounds typically exhibit characteristic spectral patterns. These include distinctive NMR signals for the aromatic protons of the benzimidazole core and the methylene bridges, as well as characteristic IR absorptions for the carboxylic acid and acetyl functionalities.

Biological and Pharmacological Activities

Structure-Activity Relationship Considerations

The biological activity of benzimidazole derivatives is often closely related to their structural features. The presence of specific substituents can significantly influence the compound's interaction with biological targets. For {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid, several structural elements may contribute to potential biological activity:

  • The benzimidazole core, which is known to interact with various biological macromolecules

  • The acetylphenoxy group, which may influence lipophilicity and target binding

  • The acetic acid moiety, which can participate in hydrogen bonding and ionic interactions

Related benzimidazole derivatives have shown promising results as enzyme inhibitors. For example, certain N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines have demonstrated significant acetylcholinesterase inhibitory activity . The structural similarity between these compounds and {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid suggests potential for similar biological activities.

Comparison with Related Compounds

Table 2: Comparison of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid with Related Benzimidazole Derivatives

CompoundMolecular FormulaMolecular WeightNotable Biological Activities
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acidC18H16N2O4324.3 g/molPotential antimicrobial, antiviral, anticancer activities
4-(2-[(4-ACETYLPHENOXY)METHYL]-1H-BENZIMIDAZOL-1-YL)BUTANOIC ACIDC20H20N2O4352.38 g/molSimilar potential to target compound with possible altered pharmacokinetics due to longer carbon chain
[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acidC11H12N2O3220.22 g/molDifferent substitution pattern may lead to altered biological activity profile

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